molecular formula C24H20N4O3S B14966528 2-Methoxy-4-[7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-6-YL]phenyl methyl ether

2-Methoxy-4-[7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-6-YL]phenyl methyl ether

Cat. No.: B14966528
M. Wt: 444.5 g/mol
InChI Key: HGNUEJHNYAKQGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4-[7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-6-YL]phenyl methyl ether is a complex organic compound with a unique structure that combines several heterocyclic rings

Preparation Methods

The synthesis of 2-Methoxy-4-[7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-6-YL]phenyl methyl ether involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-Methoxy-4-[7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-6-YL]phenyl methyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, depending on the compound’s structure and the biological context .

Comparison with Similar Compounds

Compared to other similar compounds, 2-Methoxy-4-[7-(2-thienyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidin-6-YL]phenyl methyl ether stands out due to its unique combination of heterocyclic rings and functional groups. Similar compounds include other triazolo[1,5-A]pyrimidine derivatives, which may have different substituents but share a similar core structure. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C24H20N4O3S

Molecular Weight

444.5 g/mol

IUPAC Name

9-(3,4-dimethoxyphenyl)-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C24H20N4O3S/c1-29-17-10-9-14(12-18(17)30-2)23-20-21(15-6-3-4-7-16(15)31-23)27-24-25-13-26-28(24)22(20)19-8-5-11-32-19/h3-13,22-23H,1-2H3,(H,25,26,27)

InChI Key

HGNUEJHNYAKQGS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=CS6)OC

Origin of Product

United States

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